molecular formula C15H19N3O3S B2848226 N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide CAS No. 2194848-61-6

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2848226
CAS No.: 2194848-61-6
M. Wt: 321.4
InChI Key: NUIIXPANMZAPJK-UHFFFAOYSA-N
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Description

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This specific compound features a pyrimidine ring substituted with methoxy and dimethyl groups, and a benzenesulfonamide moiety with additional methyl substitutions.

Preparation Methods

The synthesis of N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as methoxyacetaldehyde and dimethylurea under acidic or basic conditions.

    Substitution Reactions: The methoxy and dimethyl groups are introduced via substitution reactions using suitable reagents.

    Sulfonamide Formation: The final step involves the reaction of the pyrimidine derivative with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups using appropriate nucleophiles.

Scientific Research Applications

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s sulfonamide moiety makes it a potential candidate for studying enzyme inhibition, particularly in the context of bacterial dihydropteroate synthase.

    Medicine: Its structural similarity to other sulfonamide antibiotics suggests potential antibacterial properties, making it a subject of research in drug development.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In the context of antibacterial activity, it may inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide can be compared with other sulfonamides such as:

    Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide structure but different substituents on the aromatic ring.

    Sulfadiazine: Another sulfonamide antibiotic with a pyrimidine ring but different substituents.

    Sulfisoxazole: Features an isoxazole ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-9-6-7-13(8-10(9)2)22(19,20)18-14-11(3)16-15(21-5)17-12(14)4/h6-8,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIIXPANMZAPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2C)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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